molecular formula C6H8N2O2 B1582039 Methyl 1H-imidazol-1-ylacetate CAS No. 25023-22-7

Methyl 1H-imidazol-1-ylacetate

Cat. No. B1582039
CAS RN: 25023-22-7
M. Wt: 140.14 g/mol
InChI Key: MENQOXBTQWXPJA-UHFFFAOYSA-N
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Patent
US07119207B2

Procedure details

Under nitrogen, refluxed 300 mg of imidazol-1-yl-acetic acid methyl ester in 12 ml of H2O for 6 hours. Evaporated in vacuo after cooling to yield 240 mg of white solid (97%) 1H NMR (400 MHz, CD3OD) δ 4.79 (2H, s), 7.41 (1H, s), 7.48 (1H, s), 8.70 (1H, s).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:10])[CH2:4][N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1>O>[N:5]1([CH2:4][C:3]([OH:10])=[O:2])[CH:9]=[CH:8][N:7]=[CH:6]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC(CN1C=NC=C1)=O
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
after cooling

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.